methyl 5-formyl-1H-indazole-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-formyl-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)9-7-4-6(5-13)2-3-8(7)11-12-9/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHPQEMONGPIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648071 | |
| Record name | Methyl 5-formyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033772-29-0 | |
| Record name | Methyl 5-formyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidating Chemical Reactivity and Transformation Mechanisms of Methyl 5 Formyl 1h Indazole 3 Carboxylate
Reactivity of the Formyl Group (–CHO) at C-5
The formyl group at the C-5 position is an aldehyde, characterized by an electrophilic carbonyl carbon. This electrophilicity is the basis for a wide range of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensation reactions.
The carbonyl carbon of the formyl group is sp2 hybridized and susceptible to attack by nucleophiles. In the presence of alcohols, an equilibrium can be established to form a hemiacetal. This reaction is typically catalyzed by either an acid or a base.
In a related heterocyclic system, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, the existence of a ring-chain tautomerism involving a cyclic hemiacetal has been observed. mdpi.com This suggests that under appropriate conditions, the formyl group of methyl 5-formyl-1H-indazole-3-carboxylate could participate in similar intramolecular or intermolecular reactions to form cyclic or acyclic hemiacetals, respectively. The formation of a cyclic hemiacetal is particularly relevant if a suitable nucleophile is present elsewhere in the molecule or in a reactant.
Table 1: Nucleophilic Addition to the Formyl Group
| Reaction Type | Nucleophile | Product | Conditions |
|---|
The formyl group can be readily oxidized to a carboxylic acid. This transformation is a common synthetic step and can be achieved using a variety of oxidizing agents. Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and Tollens' reagent ([Ag(NH3)2]+).
While specific studies on the oxidation of this compound are not prevalent, the synthesis of related dicarboxylic acid indazoles, such as 3-formyl-1H-indazole-5-carboxylic acid, is documented. nih.gov The conversion of the formyl group to a carboxylic acid would yield 1H-indazole-3,5-dicarboxylic acid derivatives, which are valuable intermediates in medicinal chemistry.
Table 2: Oxidation of the Formyl Group
| Oxidizing Agent | Product |
|---|---|
| Potassium Permanganate (KMnO4) | 1H-Indazole-3,5-dicarboxylic acid derivative |
| Chromic Acid (H2CrO4) | 1H-Indazole-3,5-dicarboxylic acid derivative |
The formyl group can be reduced to a primary alcohol or further to a methyl group (an alkane derivative). The choice of reducing agent determines the extent of the reduction.
For the reduction to a primary alcohol (5-(hydroxymethyl)-1H-indazole-3-carboxylate), mild reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are effective. nih.gov These reagents provide a source of hydride ions (H-) that attack the electrophilic carbonyl carbon.
More vigorous reduction conditions are required to convert the formyl group to a methyl group. The Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid) are classic methods for this transformation. These reactions would yield methyl 5-methyl-1H-indazole-3-carboxylate.
Table 3: Reduction of the Formyl Group
| Reducing Agent/Method | Product | Functional Group Transformation |
|---|---|---|
| Sodium Borohydride (NaBH4) | 5-(Hydroxymethyl)-1H-indazole-3-carboxylate | Aldehyde to Primary Alcohol |
| Lithium Aluminum Hydride (LiAlH4) | 5-(Hydroxymethyl)-1H-indazole-3-carboxylate | Aldehyde to Primary Alcohol |
| Wolff-Kishner Reduction | Methyl 5-methyl-1H-indazole-3-carboxylate | Aldehyde to Alkane |
The formyl group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically carried out under mildly acidic conditions to facilitate the dehydration of the intermediate carbinolamine.
The formation of imines is a versatile method for introducing a wide range of substituents at the C-5 position. The resulting C=N double bond can also be subsequently reduced to an amine, providing a pathway for N-alkylation. The reaction of aldehydes with amines to form imines is a well-established synthetic transformation. researchgate.net
Table 4: Condensation Reaction of the Formyl Group
| Reactant | Product | Key Intermediate |
|---|
Reactivity of the Methyl Ester Group (–COOCH3) at C-3
The methyl ester at the C-3 position is a carboxylic acid derivative and its reactivity is centered on the electrophilic carbonyl carbon. This group is susceptible to nucleophilic acyl substitution reactions.
The most common reaction of the methyl ester group is its hydrolysis to the corresponding carboxylic acid, 5-formyl-1H-indazole-3-carboxylic acid. This transformation can be achieved under either acidic or basic conditions.
Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process. It typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification to protonate the resulting carboxylate salt. diva-portal.org This hydrolysis is a crucial step in the synthesis of many indazole-based compounds, including synthetic cannabinoids and their metabolites, where the carboxylic acid is a key intermediate for further functionalization, such as amide coupling. researchgate.netdiva-portal.org
Table 5: Hydrolysis of the Methyl Ester Group
| Reaction Condition | Reagents | Product |
|---|---|---|
| Basic (Saponification) | NaOH or KOH, followed by H3O+ | 5-Formyl-1H-indazole-3-carboxylic acid |
Transesterification Reactions
The methyl carboxylate group at the C-3 position of this compound is susceptible to transesterification reactions. This process involves the exchange of the methyl group of the ester with another alkyl group from an alcohol, typically in the presence of an acid or base catalyst. Research on analogous indazole-3-carboxamide synthetic cannabinoids containing a methyl ester moiety has demonstrated their susceptibility to transesterification in the presence of ethanol. nih.gov This reaction leads to the formation of the corresponding ethyl ester. nih.gov
The co-abuse of certain synthetic cannabinoids and alcohol can lead to this transesterification in vivo, creating novel ethyl ester metabolites. nih.gov This highlights the reactivity of the C-3 ester functional group on the indazole scaffold. For this compound, a similar reaction with an alcohol (R'-OH) would replace the methyl group to form a new ester, as illustrated in the general mechanism below. This reactivity allows for the modification of the ester group, which can be a valuable strategy in the synthesis of new derivatives.
General Transesterification Reaction
Amidation and Other Carboxylic Acid Derivative Formations
The methyl ester of this compound serves as a versatile precursor for the synthesis of various carboxylic acid derivatives, most notably amides. The formation of 1H-indazole-3-carboxamides can be achieved through several synthetic routes.
One direct method involves the reaction of the methyl ester with a primary or secondary amine. nih.gov This aminolysis reaction often requires elevated temperatures to proceed to completion. nih.gov
A more common and often higher-yielding approach is a two-step process. First, the methyl ester is hydrolyzed to the corresponding 1H-indazole-3-carboxylic acid. researchgate.net Subsequently, this carboxylic acid is coupled with a desired amine to form the amide bond. researchgate.net This coupling is facilitated by a variety of reagents that activate the carboxylic acid. researchgate.netrsc.orgbohrium.com The use of coupling agents allows the reaction to occur under mild conditions and with a broad range of amines. bohrium.com
Commonly used coupling agents and additives are summarized in the table below.
| Coupling Agent/System | Description | Typical Reaction Conditions |
|---|---|---|
| EDC·HCl / HOBT | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in combination with Hydroxybenzotriazole (HOBT) is a widely used system that minimizes side reactions and racemization. | The reaction is typically stirred in an organic solvent like DMF at room temperature. |
| DCC | Dicyclohexylcarbodiimide (DCC) is another common carbodiimide (B86325) used for amide bond formation. A byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration. | Usually performed in solvents like dichloromethane (B109758) (DCM) or DMF at room temperature. |
| SOCl₂ | Thionyl chloride (SOCl₂) converts the carboxylic acid to a highly reactive acyl chloride intermediate, which then readily reacts with an amine. rsc.org | The reaction is often performed in an inert solvent, and a base is used to neutralize the HCl byproduct. rsc.org |
Electrophilic and Nucleophilic Aromatic Substitution on the Indazole Ring System
The indazole ring is a heteroaromatic system that can undergo electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, and sulfonation. chemicalbook.com The reactivity and regioselectivity of these substitutions are heavily influenced by the electronic properties of the substituents already present on the ring. wikipedia.org
Influence of Formyl and Carboxylate Groups on Ring Reactivity
In this compound, both the formyl group (-CHO) at the C-5 position and the methyl carboxylate group (-COOCH₃) at the C-3 position are electron-withdrawing groups. Electron-withdrawing substituents deactivate the aromatic ring towards electrophilic attack by reducing its electron density. wikipedia.orgmasterorganicchemistry.com This deactivation makes EAS reactions slower and require harsher conditions compared to unsubstituted benzene (B151609) or indazole. masterorganicchemistry.com
In electrophilic aromatic substitution, the first step, where the aromatic ring attacks the electrophile, is typically the slow, rate-determining step because it disrupts the ring's aromaticity. masterorganicchemistry.comyoutube.com The presence of deactivating groups destabilizes the cationic intermediate (arenium ion) formed during this step, thus increasing the activation energy and slowing the reaction rate. masterorganicchemistry.com
Site-Selective Functionalization of the Indazole Nucleus
Achieving site-selective functionalization of the indazole nucleus in this compound is a significant synthetic challenge due to the multiple reactive sites and the electronic effects of the existing substituents. The strong deactivating nature of the formyl and carboxylate groups makes further electrophilic substitution on the carbocyclic ring difficult.
However, modern synthetic methods offer alternative strategies for site-selective C-H functionalization. nih.govrsc.org For indazole systems, direct functionalization, often mediated by transition metals, has been a key area of research. researchgate.net For instance, palladium-catalyzed cross-coupling reactions have been used for the C-3 arylation of N-protected 3-iodoindazoles. researchgate.net
Given that the C-3 position is already substituted in the target molecule, attention turns to other positions. The electronic landscape created by the two electron-withdrawing groups might open possibilities for nucleophilic aromatic substitution (SNAr) if a suitable leaving group were present at an activated position (e.g., C-4 or C-6). Furthermore, directed metalation-functionalization strategies, where a directing group guides a metal to a specific C-H bond for activation, could potentially be employed for selective substitution at positions like C-4 or C-7, overcoming the inherent electronic biases of the ring. The precise control of regioselectivity remains a complex task, often depending on a careful choice of protecting groups, catalysts, and reaction conditions.
N-Functionalization and N-Derivatization of the Indazole Nitrogen Atoms (N-1 and N-2)
The presence of a proton on one of the nitrogen atoms in the pyrazole (B372694) ring allows for N-functionalization reactions. The direct alkylation or acylation of 1H-indazoles is a common method for synthesizing N-substituted derivatives, but it presents a significant regioselectivity challenge, as the reaction can occur at either the N-1 or N-2 position, often yielding a mixture of isomers. beilstein-journals.orgnih.gov The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. chemicalbook.comnih.gov
Alkylation and Acylation Strategies
The ratio of N-1 to N-2 substituted products in the alkylation of indazoles is highly dependent on several factors, including the nature of the substituents on the indazole ring, the electrophile, the base, and the solvent used. nih.govd-nb.infobeilstein-journals.org
Studies on indazoles with electron-withdrawing groups at the C-3 position, such as a methyl carboxylate, have provided significant insights into controlling this regioselectivity. nih.govd-nb.info For example, in the N-alkylation of C-3 substituted indazoles, the combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) as a solvent has been shown to provide excellent selectivity for the N-1 isomer. nih.govd-nb.info This preference is attributed to a combination of steric effects from the C-3 substituent hindering attack at N-2 and the formation of a tight ion pair between the indazolide anion and the sodium cation, which may chelate with the oxygen of the C-3 carboxylate, further blocking the N-2 position. d-nb.infobeilstein-journals.org
Conversely, conditions employing bases like cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) can sometimes favor the N-2 isomer or lead to mixtures. beilstein-journals.org Research on the closely related methyl 5-bromo-1H-indazole-3-carboxylate has demonstrated that highly regioselective N-1 and N-2 alkylations can be achieved with excellent yields simply by modifying the reaction conditions. beilstein-journals.orgnih.gov
Acylation reactions of indazoles also face the N-1/N-2 selectivity issue. Often, N-acylation provides the N-1 substituted regioisomer as the major product. d-nb.info This is sometimes explained by the initial formation of the N-2 acyl indazole, which then isomerizes to the more thermodynamically stable N-1 regioisomer. d-nb.infobeilstein-journals.org
The table below summarizes findings on the regioselectivity of N-alkylation for indazoles with C-3 carboxylate substituents under various conditions.
| Indazole Substrate | Conditions (Base, Solvent) | N-1 : N-2 Ratio | Reference |
|---|---|---|---|
| Methyl 1H-indazole-3-carboxylate | NaH, THF | >99 : 1 | d-nb.info |
| Methyl 1H-indazole-3-carboxylate | Cs₂CO₃, DMF | 1 : 1.3 | beilstein-journals.org |
| Methyl 1H-indazole-3-carboxylate | NaH, DMF | 2.3 : 1 | beilstein-journals.org |
| Methyl 5-bromo-1H-indazole-3-carboxylate | NaH, DMF (with isopropyl iodide) | 1 : 1.2 | nih.gov |
Protecting Group Chemistry for Regioselective Reactions
The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to potential challenges in achieving regioselectivity during substitution reactions such as alkylation and acylation. researchgate.netcaribjscitech.com Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products, with the ratio being highly dependent on the substrate's electronic and steric properties, as well as the reaction conditions. nih.govresearchgate.net For indazoles bearing a C3-carboxylate group, such as this compound, protecting group strategies and careful selection of reagents are crucial for directing reactivity to a specific nitrogen atom.
Studies on the closely related methyl 5-bromo-1H-indazole-3-carboxylate have provided significant insights into achieving regioselectivity. The C3-methyl carboxylate group plays a pivotal role in directing N1 alkylation. nih.gov The use of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) has been identified as a highly effective system for promoting N1-selective alkylation. nih.gov This selectivity is attributed to the formation of a "tight ion pair," where the cation (e.g., Na+) chelates with the N2 nitrogen and the oxygen of the C3-ester group, sterically hindering the approach of electrophiles to the N2 position and directing them to N1. nih.govnih.gov In contrast, using polar aprotic solvents like N,N-dimethylformamide (DMF) disrupts this chelation, leading to the formation of solvent-separated ion pairs and a significant decrease in N1 selectivity. nih.gov
For achieving N2-selectivity, different strategies are employed. While N1-substitution is often thermodynamically favored, N2-substitution can be achieved under certain conditions. d-nb.info Protecting groups specifically designed for the N2 position can be utilized. For instance, the 2-(trimethylsilyl)ethoxymethyl (SEM) group has been used to selectively protect the N2 position of indazoles. nih.gov This protection strategy subsequently allows for regioselective functionalization at other positions, such as C3, via lithiation. nih.gov After the desired modifications, the SEM group can be readily removed. nih.gov The choice of protecting group and the reaction sequence are therefore critical tools for navigating the complex reactivity of the indazole nucleus and synthesizing specific isomers.
Table 1: Conditions Influencing N-Alkylation Regioselectivity of Indazole-3-Carboxylates
| Condition | Favored Isomer | Rationale | Source(s) |
|---|---|---|---|
| Base/Solvent | |||
| NaH in THF | N1 | Formation of a chelating "tight ion pair" between the cation, N2, and the C3-ester, sterically directing the electrophile to N1. | nih.gov |
| Cs₂CO₃ in THF | N1 | A proposed chelation mechanism involving the cesium cation produces the N1-substituted products. | nih.gov |
| NaH in DMF | Mixture of N1/N2 | The polar solvent disrupts the tight ion pair, leading to solvent-separated ions and reduced selectivity. | nih.gov |
| Protecting Group | |||
| SEM-Cl | N2 | Directs regioselective protection at the N2 position. | nih.gov |
Rearrangement Reactions and Transformations of the Indazole Scaffold
The aromatic indazole scaffold is generally stable, but under specific conditions, it can undergo skeletal rearrangements and transformations to yield different heterocyclic systems. While these reactions have not been extensively documented specifically for this compound, studies on other substituted indazoles reveal the potential reactivity of the core structure.
One notable transformation is the rearrangement of indazol-3-ylidenes, which are N-heterocyclic carbenes generated from deprotonation of indazolium salts. These intermediates can spontaneously rearrange through a pericyclic mechanism involving ring cleavage, followed by ring closure and proton transfer, to form substituted 9-aminoacridines. rsc.org This represents a significant skeletal editing of the original bicyclic indazole framework into a tricyclic system.
Another type of skeletal transformation involves carbene insertion. A silver-catalyzed reaction of indazole derivatives with donor carbenes, generated from hydrazones, leads to a dearomative skeletal editing process. thieme-connect.com This reaction proceeds via an indazolium ylide intermediate, followed by N-N bond cleavage and subsequent rearrangement to afford 1,2-dihydroquinazolines. thieme-connect.com This transformation effectively inserts a carbon atom into the pyrazole ring of the indazole scaffold, expanding it to a six-membered diazine ring.
Furthermore, thermal rearrangements have been observed in highly substituted indazoles. For example, a 2,7-dinitroindazole intermediate has been shown to undergo thermal rearrangement as part of a synthetic route to 3,7-dinitro-1H-indazole. chim.it These examples highlight that the indazole ring, despite its aromaticity, possesses latent reactivity that can be exploited to construct more complex heterocyclic structures. The presence of the formyl and carboxylate groups on the target molecule would likely influence the electronic characteristics and, consequently, the feasibility and outcome of such rearrangement reactions.
Mechanistic Studies of Key Reactions (e.g., intermediate identification, transition state analysis)
Mechanistic investigations into the reactions of indazoles are crucial for understanding and controlling their reactivity, particularly for achieving regioselectivity. For substituted indazoles like this compound, the interplay between the substrate and reagents dictates the reaction pathway.
The mechanism of regioselective N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a close analog, has been elucidated using Density Functional Theory (DFT) calculations. nih.gov These studies support the hypothesis that N1-selectivity in the presence of cesium carbonate arises from a chelation-controlled mechanism. An intermediate is formed where the cesium cation is coordinated to the N2-nitrogen and the carbonyl oxygen of the C3-ester. nih.gov This coordination stabilizes the transition state leading to the N1-alkylated product, making it the kinetically favored pathway. Conversely, the formation of the N2-product is driven by other non-covalent interactions. nih.gov Natural Bond Orbital (NBO) analyses further support these pathways by evaluating the partial charges on the N1 and N2 atoms. nih.gov
Mechanisms for the functionalization of the indazole ring often involve the generation of key intermediates. For instance, the C3-formylation of 2H-indazoles using DMSO as the formylating agent, mediated by Selectfluor, is suggested to proceed through a radical pathway. thieme-connect.de Control experiments indicate the involvement of radical species in the formation of the C-C bond at the C3 position. thieme-connect.de
In transition-metal-catalyzed reactions, the mechanism typically involves a catalytic cycle with distinct intermediates. Rhodium (III)-catalyzed C-H activation and annulation reactions for the synthesis of indazoles are proposed to proceed via the formation of a five-membered rhodacycle intermediate. nih.govmdpi.com This is followed by migratory insertion of the second reactant into the Rh-C bond and subsequent reductive elimination to yield the product and regenerate the catalyst. mdpi.com Similarly, copper-catalyzed Ullmann-type cyclizations to form the indazole N-N bond are complex, with several proposed mechanisms including oxidative addition to a Cu(III) intermediate, sigma bond metathesis, or single electron transfer (SET) pathways. researchgate.net These mechanistic insights are fundamental for optimizing reaction conditions and designing new synthetic routes for functionalized indazoles.
Advanced Spectroscopic and Structural Characterization of Methyl 5 Formyl 1h Indazole 3 Carboxylate and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the cornerstone for the structural determination of organic compounds in solution. researchgate.net For methyl 5-formyl-1H-indazole-3-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the molecular framework.
High-Resolution ¹H NMR and ¹³C NMR for Structural Assignment
The ¹H NMR spectrum of this compound provides initial, crucial information regarding the number and chemical environment of the protons. The aromatic region of the spectrum is of particular diagnostic value. The protons on the indazole ring system typically appear as distinct multiplets, with their chemical shifts and coupling constants being highly sensitive to the nature and position of the substituents. The formyl proton is expected to resonate at a significantly downfield chemical shift, typically in the range of 9.8-10.2 ppm, due to the strong deshielding effect of the carbonyl group. The methyl ester protons will appear as a sharp singlet, usually between 3.8 and 4.0 ppm. The NH proton of the indazole ring can exhibit a broad signal over a wide range of chemical shifts, and its position can be influenced by solvent, concentration, and temperature.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbonyl carbons of the formyl and ester groups are readily identifiable by their characteristic downfield chemical shifts, typically in the range of 185-195 ppm for the aldehyde and 160-170 ppm for the ester. The aromatic carbons of the indazole ring resonate in the region of 110-150 ppm. The methyl carbon of the ester group will appear at a more upfield chemical shift, generally between 50 and 55 ppm. The unambiguous assignment of the indazole ring carbons is often facilitated by the use of two-dimensional NMR techniques. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| NH | Variable (broad) | - |
| H4 | ~8.2-8.4 (d) | ~125-128 |
| H6 | ~7.8-8.0 (dd) | ~122-125 |
| H7 | ~7.6-7.8 (d) | ~112-115 |
| CHO | ~9.9-10.1 (s) | ~190-193 |
| COOCH₃ | ~3.9-4.1 (s) | ~52-54 |
| C3 | - | ~140-143 |
| C3a | - | ~142-145 |
| C5 | - | ~130-133 |
| C7a | - | ~128-131 |
| Ester C=O | - | ~162-165 |
Note: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While one-dimensional NMR provides essential information, two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules like substituted indazoles. researchgate.netscribd.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.comsdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons on the indazole ring, allowing for the sequential assignment of H4, H6, and H7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). youtube.comsdsu.edu By analyzing the cross-peaks in the HSQC spectrum, each proton signal can be directly linked to its attached carbon atom, providing a powerful tool for assigning the carbon signals of the indazole ring.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment shows correlations between protons and carbons that are two or three bonds away. youtube.comsdsu.edu HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons), such as C3, C3a, C5, and C7a, and the carbonyl carbons. For instance, correlations would be expected between the formyl proton and C5, and between the methyl protons and the ester carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for establishing the primary structure of a rigid aromatic system like this indazole, NOESY can be useful in determining the preferred conformation of flexible side chains in analogues or in studying intermolecular interactions.
Dynamic NMR Studies for Tautomeric Equilibria and Conformational Analysis
Indazole and its derivatives can exist as two annular tautomers, the 1H- and 2H-forms. nih.govresearchgate.net The position of this equilibrium can be influenced by the nature of the solvent, temperature, and the electronic properties of the substituents. Dynamic NMR spectroscopy is a powerful technique to study such tautomeric equilibria. researchgate.netacs.orgfu-berlin.de By monitoring the NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts, signal broadening, or the coalescence of signals corresponding to the two tautomeric forms. From these changes, the thermodynamic and kinetic parameters of the tautomeric exchange can be determined. For this compound, the 1H-tautomer is generally expected to be the major form in solution. However, dynamic NMR studies could provide quantitative insights into the presence and interconversion rate of the minor 2H-tautomer.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places), the molecular formula can be confidently established. For this compound (C₁₀H₈N₂O₃), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally determined value, with a very small mass error (typically < 5 ppm) confirming the elemental composition.
Table 2: Expected HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
| [M]⁺˙ | C₁₀H₈N₂O₃ | 204.0535 |
| [M+H]⁺ | C₁₀H₉N₂O₃ | 205.0613 |
| [M+Na]⁺ | C₁₀H₈N₂NaO₃ | 227.0432 |
Fragmentation Pattern Analysis for Structural Elucidation
In addition to providing the molecular weight, mass spectrometry can offer significant structural information through the analysis of the fragmentation pattern of the molecular ion. In techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry, the molecular ion is induced to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure.
For indazole derivatives, common fragmentation pathways often involve the loss of small, stable molecules or radicals from the substituents. nih.gov For this compound, characteristic fragmentation pathways would likely include:
Loss of the methoxy (B1213986) radical (•OCH₃) from the ester group: This would result in a prominent acylium ion.
Loss of the entire methoxycarbonyl group (•COOCH₃): This would lead to an ion corresponding to the 5-formyl-1H-indazole core.
Loss of carbon monoxide (CO) from the formyl group: This is a common fragmentation for aldehydes.
Cleavage of the indazole ring: This can lead to a variety of smaller fragment ions that are characteristic of the indazole core structure.
By carefully analyzing the masses of these fragment ions, the connectivity of the different functional groups within the molecule can be confirmed, providing further validation of the structure determined by NMR spectroscopy. The fragmentation patterns of synthetic cannabinoids containing an indazole core have been studied, and these studies can provide a basis for predicting the fragmentation of this compound. nih.govamazonaws.com
LC-MS Applications for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for assessing the purity of this compound and analyzing it within complex mixtures. This technique combines the separation power of liquid chromatography with the mass detection capabilities of mass spectrometry, allowing for the identification and quantification of the target compound and any impurities.
In a typical LC-MS analysis of indazole derivatives, a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is employed. wiley.com The separation is achieved on a C18 column, and a mobile phase gradient, often consisting of water and methanol (B129727) or acetonitrile (B52724) with a formic acid modifier, is used to elute the compounds. wiley.com The eluent is then introduced into the mass spectrometer, where electrospray ionization (ESI) is a common technique for generating ions of the analytes. researchgate.net
The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion, which for this compound would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can further provide the accurate mass, which aids in confirming the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) is utilized to fragment the parent ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint for unequivocal identification. researchgate.net This is particularly useful in distinguishing isomers and identifying metabolites or degradation products in complex matrices. nih.govnih.gov
For purity analysis, the chromatogram from the LC detector (e.g., a UV detector) reveals the presence of any other components in the sample. The area under each peak is proportional to the concentration of the corresponding substance, allowing for the determination of the purity of this compound. The mass spectrometer then confirms the identity of the main peak and any impurity peaks. This methodology is crucial for quality control in synthetic chemistry.
In mixture analysis, such as in the context of analyzing reaction progress or identifying components in a formulated product, LC-MS can separate and identify each component. The retention time from the LC and the mass spectral data together provide a high degree of confidence in the identification of each substance in the mixture. researchgate.netnih.gov
Below is an interactive data table summarizing typical LC-MS parameters for the analysis of indazole derivatives.
| Parameter | Typical Value/Condition | Purpose |
| Chromatography | ||
| Column | C18 reversed-phase | Separation of non-polar to moderately polar compounds |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid | Elution of analytes from the column |
| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of separation |
| Mass Spectrometry | ||
| Ionization Source | Electrospray Ionization (ESI) | Generation of gas-phase ions from the liquid eluent |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap | Separation of ions based on their mass-to-charge ratio |
| Scan Mode | Full Scan and/or Tandem MS (MS/MS) | Detection of all ions within a mass range and fragmentation of specific ions for structural information |
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and for studying intermolecular interactions such as hydrogen bonding. The IR spectrum reveals the vibrational frequencies of the bonds within the molecule, with each type of bond absorbing infrared radiation at a characteristic frequency.
The key functional groups in this compound and their expected IR absorption ranges are:
N-H Stretch: The N-H bond of the indazole ring is expected to show a stretching vibration in the region of 3100-3500 cm⁻¹. The exact position and shape of this peak are highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, where intermolecular hydrogen bonding is significant, this peak will be broad. quora.comresearchgate.net
C=O Stretches: The molecule contains two carbonyl groups: the ester and the aldehyde. The ester C=O stretch typically appears in the range of 1735-1750 cm⁻¹, while the aldehyde C=O stretch is found around 1690-1740 cm⁻¹. libretexts.org The conjugation of these groups with the aromatic indazole ring may shift these absorptions to slightly lower wavenumbers.
C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aldehydic C-H stretch gives rise to a characteristic peak around 2720-2820 cm⁻¹. The methyl group of the ester will show aliphatic C-H stretches just below 3000 cm⁻¹.
C-O Stretch: The C-O stretching vibration of the ester group is expected in the 1000-1300 cm⁻¹ region. libretexts.org
Aromatic C=C Stretches: The stretching vibrations of the C=C bonds in the benzene (B151609) and pyrazole (B372694) rings will appear in the 1450-1600 cm⁻¹ region.
Hydrogen bonding plays a significant role in the IR spectrum of this compound. The presence of a hydrogen bond donor (N-H) and acceptors (the carbonyl oxygens and the pyrazole nitrogen) allows for the formation of intermolecular hydrogen bonds. This interaction leads to a broadening and a shift to lower frequency of the N-H stretching band. quora.com The C=O stretching bands may also be affected, typically shifting to lower wavenumbers upon involvement in hydrogen bonding. rsc.org The extent of these shifts can provide qualitative information about the strength of the hydrogen bonding interactions. researchgate.net
The following interactive table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |
| N-H Stretch | 3100 - 3500 | Broadened due to hydrogen bonding |
| Aromatic C-H Stretch | > 3000 | |
| Aliphatic C-H Stretch | < 3000 | From the methyl ester group |
| Aldehydic C-H Stretch | 2720 - 2820 | |
| Ester C=O Stretch | 1735 - 1750 | May be shifted by conjugation |
| Aldehyde C=O Stretch | 1690 - 1740 | May be shifted by conjugation |
| Aromatic C=C Stretches | 1450 - 1600 | |
| C-O Stretch | 1000 - 1300 | From the ester group |
X-ray Diffraction Analysis for Solid-State Molecular Structure and Crystal Packing
Based on studies of analogous indazole derivatives, it is expected that the indazole ring system is essentially planar. nih.govnih.gov The ester and formyl substituents will be attached to this planar core. The relative orientation of these substituents can be determined with high precision from X-ray diffraction data.
The following interactive table summarizes the type of structural information that can be obtained from X-ray diffraction analysis.
| Structural Information | Description |
| Molecular Structure | |
| Bond Lengths | The precise distances between bonded atoms. |
| Bond Angles | The angles formed by three connected atoms. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |
| Planarity | Determination of the planarity of the indazole ring system. |
| Crystal Packing | |
| Unit Cell Parameters | The dimensions and angles of the repeating unit of the crystal lattice. |
| Space Group | The symmetry of the crystal lattice. |
| Hydrogen Bonding | Identification of intermolecular hydrogen bonds and their geometry. |
| Supramolecular Assembly | Description of how molecules are arranged in the crystal, e.g., in chains, layers, or networks. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Properties
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. For this compound, the presence of the aromatic indazole ring system and the conjugated carbonyl groups gives rise to characteristic UV absorptions.
The expected electronic transitions are primarily π → π* and n → π. wikipedia.org The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically of high intensity (large molar absorptivity, ε). These are associated with the conjugated π-system of the indazole ring and the attached chromophores (formyl and carboxylate groups). The n → π* transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions. wikipedia.org The absorption maxima (λmax) for indazole derivatives are typically found in the UV region. nih.gov
Fluorescence spectroscopy can provide further insights into the electronic properties of the molecule. Upon absorption of light, the molecule is excited to a higher electronic state. It can then return to the ground state by emitting a photon, a process known as fluorescence. Many indazole derivatives are known to be fluorescent. nih.govrsc.org The fluorescence emission spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift.
The fluorescence properties, including the quantum yield (the efficiency of fluorescence) and the lifetime of the excited state, are sensitive to the molecular structure and the environment (e.g., solvent polarity). The introduction of substituents on the indazole ring can significantly modulate the fluorescence emission wavelength and intensity. rsc.org For this compound, the presence of the electron-withdrawing formyl and ester groups is expected to influence its photophysical properties.
The following interactive table outlines the key parameters obtained from UV-Vis and fluorescence spectroscopy.
| Spectroscopic Technique | Parameter | Information Provided |
| UV-Vis Spectroscopy | ||
| λmax (nm) | Wavelength of maximum absorbance | Energy of the electronic transition |
| ε (M⁻¹cm⁻¹) | Molar absorptivity | Probability of the electronic transition |
| Fluorescence Spectroscopy | ||
| λem (nm) | Wavelength of maximum emission | Energy of the emitted photon |
| Stokes Shift (nm) | Difference between λmax and λem | Energy loss in the excited state before emission |
| Quantum Yield (ΦF) | Ratio of emitted photons to absorbed photons | Efficiency of the fluorescence process |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the empirical formula of the compound and is a crucial criterion for establishing its purity.
For this compound, the molecular formula is C₁₀H₈N₂O₃. The theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen.
The following interactive table shows the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 58.82 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.95 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 13.73 |
| Oxygen | O | 15.999 | 3 | 47.997 | 23.51 |
| Total | 204.185 | 100.00 |
In practice, a sample of the purified compound is combusted, and the resulting amounts of CO₂, H₂O, and N₂ are measured. From these measurements, the percentages of C, H, and N are determined. The percentage of oxygen is often determined by difference. The experimental values are then compared to the theoretical values in the table above. A deviation of ±0.4% is generally considered acceptable for a pure compound. researchgate.net
Computational Chemistry and Theoretical Investigations of Methyl 5 Formyl 1h Indazole 3 Carboxylate
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbitals (HOMO-LUMO)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are standard for exploring the electronic properties of molecules. For indazole derivatives, DFT studies typically focus on calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap generally indicates higher reactivity. nih.gov For a specific analysis of methyl 5-formyl-1H-indazole-3-carboxylate, researchers would calculate these values to predict its behavior as an electron donor (related to HOMO energy) or an electron acceptor (related to LUMO energy). nih.gov However, specific HOMO-LUMO energy values and orbital distribution maps for this compound are not present in the available literature.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Theoretical calculations are frequently employed to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. DFT methods can accurately forecast proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts and the vibrational frequencies observed in Infrared (IR) spectroscopy. While this has been done for many heterocyclic compounds, specific predicted NMR and IR data for this compound are not documented in the searched scientific papers.
Theoretical Studies on Tautomerism and Isomer Stability
Indazole compounds can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ by the position of the hydrogen atom on the nitrogen in the pyrazole (B372694) ring. Computational studies on various indazoles have been conducted to determine the relative stability of these tautomers. nih.govnih.gov These studies often conclude that the 1H-tautomer is thermodynamically more stable in most cases. nih.gov For this compound, a theoretical investigation would involve calculating the ground-state energies of the 1H- and 2H-tautomers to predict the predominant form. Such specific calculations and energy difference values for this compound have not been published.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for understanding the step-by-step pathways of chemical reactions. This involves characterizing transition states and calculating the energy profiles of potential reaction pathways to determine the most likely mechanism.
Transition State Characterization
For synthetic routes leading to indazole-3-carboxylates, computational chemists would model the reaction, for instance, the cyclization or substitution steps, to identify the high-energy transition state structures. This analysis provides insight into the bonds being formed and broken during the critical phase of the reaction.
Energy Profiles of Reaction Pathways
By calculating the relative energies of reactants, intermediates, transition states, and products, an energy profile for the reaction can be constructed. This profile helps in understanding the reaction's feasibility, kinetics, and the origins of regioselectivity, such as why alkylation occurs preferentially at the N1 or N2 position in indazoles. While DFT has been used to rationalize regioselectivity in the synthesis of related indazole derivatives, detailed energy profiles for the synthesis of this compound are not available.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and the influence of the environment, such as a solvent. An MD simulation of this compound would reveal how the formyl and carboxylate side chains orient themselves and interact with surrounding solvent molecules. This is crucial for understanding its behavior in solution. However, no specific MD simulation studies for this compound have been reported in the literature.
Methyl 5 Formyl 1h Indazole 3 Carboxylate As a Versatile Synthetic Building Block in Academic Research
Synthesis of Complex Polycyclic Ring Systems Incorporating the Indazole Moietynih.govgoogle.com
The bifunctional nature of methyl 5-formyl-1H-indazole-3-carboxylate, possessing both an electrophilic formyl group and a nucleophilically susceptible ester group, makes it an ideal starting material for the construction of intricate polycyclic frameworks that incorporate the indazole nucleus. The indazole ring itself is a significant pharmacophore, and its fusion with other ring systems can lead to the discovery of novel therapeutic agents.
The formyl group at the 5-position of the indazole ring is a key handle for annulation reactions. It can readily participate in condensation reactions with a variety of nucleophiles to form new rings. For instance, reactions with active methylene (B1212753) compounds, enamines, or ylides can be employed to construct carbocyclic or heterocyclic rings fused to the indazole core.
Illustrative Synthetic Transformations:
| Reactant | Reaction Type | Resulting Polycyclic System |
| Malononitrile | Knoevenagel Condensation | Indazolo[5,6-b]pyridine derivatives |
| Ethyl acetoacetate | Hantzsch-type reaction | Dihydropyridine-fused indazoles |
| Wittig Reagents | Wittig Olefination followed by Cyclization | Benzofuran-fused indazoles |
These strategies enable the synthesis of extended, rigid molecular architectures that are of interest in medicinal chemistry and materials science. The specific substitution pattern of the starting material can influence the regiochemistry of these cyclization reactions, offering a pathway to a diverse library of polycyclic indazole derivatives.
Development of New Scaffold Diversification Strategiesnih.govnih.gov
In the field of drug discovery, the exploration of new chemical space is crucial for identifying novel drug candidates. "Scaffold hopping," a strategy that involves replacing a core molecular structure with a bioisosterically equivalent scaffold, is a powerful tool for this purpose. nih.govrsc.org The indazole core is a well-established scaffold in medicinal chemistry, and this compound provides multiple points for diversification, allowing for the generation of libraries of compounds with varied biological activities.
The formyl and ester groups can be independently or sequentially modified to introduce a wide range of substituents and functional groups. This dual functionality allows for a combinatorial approach to library synthesis. For example, the formyl group can be converted into an oxime, hydrazone, or other functional groups, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse set of amines to form amides.
Examples of Scaffold Diversification Reactions:
| Functional Group | Reagent/Reaction | Resulting Functional Group |
| Formyl Group | Hydroxylamine | Oxime |
| Formyl Group | Hydrazine (B178648) | Hydrazone |
| Formyl Group | Reductive Amination | Amine |
| Methyl Ester | LiOH, H₂O | Carboxylic Acid |
| Carboxylic Acid | Amine, Coupling Agent | Amide |
This strategic functionalization allows for the fine-tuning of the physicochemical properties of the resulting molecules, which is essential for optimizing their pharmacokinetic and pharmacodynamic profiles.
Precursor for Advanced Organic Materials
The unique photophysical and electronic properties of the indazole ring system make it an attractive component for the design of advanced organic materials. The extended π-system of the indazole core can be further modulated by the introduction of various functional groups, influencing properties such as fluorescence, charge transport, and thermal stability. This compound can serve as a key precursor for such materials.
The formyl group can be utilized to synthesize conjugated systems through reactions like the Wittig or Horner-Wadsworth-Emmons olefination, extending the π-conjugation of the indazole core. These extended conjugated molecules can exhibit interesting optical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Furthermore, the carboxylic acid functionality, obtained after hydrolysis of the methyl ester, can be used to anchor the indazole-based molecules onto surfaces or to incorporate them into larger polymeric structures. This allows for the fabrication of functional thin films and polymers with tailored properties.
Applications in Methodology Development in Synthetic Organic Chemistry
The development of novel synthetic methodologies is a cornerstone of organic chemistry. Substituted indazoles, such as this compound, can serve as valuable substrates for the development and optimization of new chemical reactions. The presence of multiple, distinct functional groups allows for the investigation of reaction selectivity and the exploration of new bond-forming strategies.
For instance, the development of new C-H activation or cross-coupling reactions could be explored using this molecule as a test substrate. The reactivity of the various C-H bonds on the indazole ring, in the presence of the formyl and ester groups, would provide valuable insights into the scope and limitations of new catalytic systems.
Moreover, the synthesis of this specific isomer of formyl-indazole-carboxylate itself can be a target for methodological studies, aiming to develop more efficient and regioselective routes to functionalized indazoles. nih.govresearchgate.net Such studies contribute to the broader toolkit of synthetic organic chemists, enabling the more efficient construction of complex molecules.
Emerging Research Trends and Uncharted Territories in the Chemistry of Methyl 5 Formyl 1h Indazole 3 Carboxylate
Exploration of Novel Reaction Pathways and Catalytic Systems
The synthesis of functionalized indazoles has been revolutionized by the advent of novel transition-metal catalytic systems that enable efficient C-H bond functionalization, cyclization, and cross-coupling reactions. nih.govresearchgate.netrsc.org Catalysts based on rhodium, copper, and cobalt have been particularly effective in constructing the indazole core from simple precursors. nih.govnih.govcaribjscitech.com For instance, cobalt(III)-catalyzed C–H bond additions to aldehydes followed by in-situ cyclization present a convergent, single-step method for assembling N-aryl-2H-indazoles. nih.gov Similarly, copper-catalyzed intramolecular Ullmann-type reactions have been developed for the synthesis of fluorinated indazoles. researchgate.net
Despite these advances, the application of such modern catalytic systems to the specific synthesis or further derivatization of methyl 5-formyl-1H-indazole-3-carboxylate is an uncharted domain. The presence of the electron-withdrawing formyl and carboxylate groups significantly influences the electronic properties of the indazole ring, potentially requiring bespoke catalytic solutions. Future research could explore pathways such as the direct C-H formylation of a methyl 1H-indazole-3-carboxylate precursor or the development of cascade reactions that build the functionalized ring system in one pot. nih.gov The exploration of these pathways represents a significant opportunity for innovation in heterocyclic synthesis.
Table 1: Prospective Catalytic Systems for Indazole Synthesis Applicable to this compound
| Catalytic System | Reaction Type | Potential Application to Target Compound | Reference |
| Cobalt(III) / Cp*Co(III) | C-H Bond Functionalization / Cyclization | One-step synthesis from an appropriately substituted azobenzene (B91143) and an aldehyde. | nih.gov |
| Rhodium(III) | C-H Activation / Annulation | Synthesis via tandem C-H activation and intramolecular annulation of azobenzenes. | nih.gov |
| Copper(I) / CuI | Intramolecular Ullmann Cyclization | Final ring-closing step to form the indazole core from a hydrazone precursor. | researchgate.netmdpi.com |
| Palladium / Pd(PPh₃)₄ | Suzuki Cross-Coupling | Arylation at various positions of a pre-formed halo-indazole core. | researchgate.net |
Development of Advanced Spectroscopic Probes
Indazole derivatives, particularly 2-aryl indazoles, have been noted for their interesting spectrophotometric properties. nih.gov The unique electronic structure of the indazole ring system can be harnessed to create molecules with specific fluorescence or chromogenic behaviors. The scaffold of this compound is particularly well-suited for the development of advanced spectroscopic probes.
The aldehyde group at the 5-position serves as a versatile chemical handle. It can react with a variety of nucleophiles, allowing for the straightforward attachment of fluorophores, quenchers, or environmentally sensitive dyes. For example, condensation with an appropriate aniline (B41778) derivative could yield a Schiff base with tailored spectroscopic properties, such as solvatochromism or aggregation-induced emission. Such probes could be designed to detect specific analytes, monitor cellular environments, or act as sensors for metal ions. To date, this potential has not been realized, and the design of spectroscopic probes based on the this compound framework remains a promising and uncharted area of research.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry has emerged as a transformative technology in the pharmaceutical and fine chemical industries, offering significant advantages in safety, scalability, reproducibility, and efficiency over traditional batch synthesis. acs.orgmdpi.com The synthesis of heterocyclic compounds, including indazoles, has been a major focus of this technological shift. researchgate.net Continuous flow processes allow for the safe handling of hazardous intermediates and reagents, precise control over reaction parameters like temperature and residence time, and the telescoping of multi-step sequences into a single, uninterrupted process. nih.gov Reports have detailed the successful synthesis of various indazole derivatives, including 3-amino and 3-hydroxy analogues, using flow reactors, enabling rapid, on-demand production in multigram quantities. acs.orgresearchgate.net
However, the synthesis of this compound has not yet been adapted to a continuous flow process. This represents a significant opportunity for process development and green chemistry. A flow-based route could potentially improve the yield and purity of the compound while minimizing waste and enhancing operational safety, particularly if any steps involve unstable intermediates like diazonium salts. sioc-journal.cnbloomtechz.com The integration of automated synthesis platforms with flow reactors could further accelerate the exploration of its derivatives for various applications.
Table 2: Comparison of Batch vs. Potential Flow Synthesis for Indazole Derivatives
| Parameter | Traditional Batch Synthesis | Potential Flow Synthesis |
| Safety | Handling of potentially unstable intermediates in large volumes. | Unstable intermediates are generated and consumed in small volumes in situ. |
| Scalability | Often requires re-optimization for different scales. | Scaled by extending run time rather than increasing reactor volume. |
| Heat Transfer | Inefficient, leading to potential hotspots and side reactions. | High surface-area-to-volume ratio allows for precise temperature control. |
| Reproducibility | Can be variable due to mixing and heating inconsistencies. | Highly reproducible due to precise control over all reaction parameters. |
| Process Time | Multi-step processes require isolation and purification at each stage. | Reactions can be "telescoped," reducing overall synthesis time significantly. |
Machine Learning and AI Applications in Indazole Chemistry
Artificial intelligence (AI) and machine learning (ML) are rapidly reshaping the landscape of chemical research and drug discovery. ijsetpub.comastrazeneca.comresearchgate.net These computational tools are used for a wide range of applications, including the prediction of molecular properties, the design of novel synthetic routes (retrosynthesis), optimization of reaction conditions, and virtual screening of compound libraries for biological activity. numberanalytics.comresearchgate.netmdpi.comnih.govnih.govmdpi.com In heterocyclic chemistry, ML models can be trained on large datasets to identify structure-activity relationships or predict the outcomes of complex reactions with high accuracy. numberanalytics.com
Table 3: Potential AI and Machine Learning Applications for this compound
| AI/ML Application | Description | Potential Impact |
| Property Prediction | Use of graph neural networks or other models to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. | Prioritizes the compound for specific biological applications and flags potential liabilities early. |
| Retrosynthesis Planning | AI algorithms analyze the molecular structure to propose optimal, step-by-step synthetic routes from available starting materials. | Accelerates the discovery of efficient and novel synthesis methods, reducing experimental effort. |
| Virtual Screening | Docking the molecule into the binding sites of known biological targets (e.g., kinases, receptors) to predict binding affinity. | Identifies potential therapeutic uses for the compound and its derivatives at a low computational cost. |
| Reaction Optimization | ML models predict the optimal reaction conditions (catalyst, solvent, temperature) to maximize yield and minimize byproducts. | Reduces the time and resources required for experimental process optimization. |
Supramolecular Chemistry and Self-Assembly Based on Indazole Motifs
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. rsc.org Aromatic heterocyclic scaffolds are excellent building blocks for creating such complex architectures due to their defined shapes, electronic properties, and ability to participate in these interactions.
The this compound molecule possesses all the necessary features to act as a versatile motif in supramolecular chemistry. The planar indazole ring is ideal for π-π stacking interactions, while the N-H proton of the pyrazole (B372694) ring and the oxygen atoms of the carbonyl groups are prime sites for hydrogen bonding. These interactions could be programmed to guide the self-assembly of the molecules into higher-order structures like gels, liquid crystals, or porous organic frameworks. Despite this theoretical potential, the use of the indazole core in general, and this specific derivative in particular, in the field of self-assembly and supramolecular materials is a nascent and almost entirely uncharted field of research. Investigating the self-assembly properties of this compound could lead to the development of novel functional materials with applications in sensing, catalysis, or drug delivery.
Q & A
Q. What are the established synthetic routes for methyl 5-formyl-1H-indazole-3-carboxylate, and what key intermediates are involved?
Methodological Answer: Synthesis typically involves Friedel-Crafts acylation to introduce substituents to the indazole core. For example, intermediates like 2-chloro-5-nitrobenzoic acid are converted to acid chlorides and subjected to Friedel-Crafts reactions with aromatic substrates (e.g., 1,2-dichlorobenzene). Subsequent indazole ring closure is achieved via hydrazine hydrate in dimethylformamide (DMF), followed by nitro group reduction using hydrazine hydrate and Raney nickel . The formyl group may be introduced via formylation agents (e.g., Vilsmeier-Haack reagent) or by oxidation of methyl groups in pre-functionalized intermediates .
Q. How is the purity and structural integrity of this compound validated post-synthesis?
Methodological Answer: Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and ester/aldehyde functionalities. High-performance liquid chromatography (HPLC) with UV detection is used to assess purity (>95%). Recrystallization from solvent mixtures (e.g., DMF/acetic acid) is standard for purification . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups .
Advanced Research Questions
Q. What strategies address contradictory yield data in Friedel-Crafts acylation steps during indazole synthesis?
Methodological Answer: Yield discrepancies often arise from catalyst selection (e.g., AlCl₃ vs. FeCl₃) or reaction conditions (temperature, solvent polarity). Systematic optimization involves:
- Screening Lewis acid catalysts under inert atmospheres.
- Monitoring reaction progress via thin-layer chromatography (TLC).
- Adjusting stoichiometry of acyl chloride intermediates.
For instance, AlCl₃ in dichloromethane at 0°C may improve regioselectivity, while FeCl₃ in nitrobenzene could enhance electrophilic substitution .
Q. How do electronic effects of the formyl group influence reactivity in downstream derivatization?
Methodological Answer: The electron-withdrawing formyl group activates the indazole core for nucleophilic aromatic substitution (e.g., amination) but may deactivate positions for electrophilic attacks. Computational studies (DFT) predict preferential reactivity at the C5 and C7 positions. Experimentally, condensation reactions with thiazolones or aminothiazoles in acetic acid under reflux yield Schiff base derivatives, confirmed by X-ray crystallography .
Q. What methodological precautions are critical for handling this compound in large-scale reactions?
Methodological Answer: Safety protocols include:
- Use of fume hoods and personal protective equipment (PPE) due to potential irritancy (skin/eyes).
- Neutralization of waste with sodium bicarbonate before disposal.
- Avoidance of aqueous drains; instead, use inert absorbents (e.g., vermiculite) for spills.
Accidental release requires immediate containment and consultation with hazardous waste disposal services .
Q. How can researchers design bioactive derivatives by modifying the ester and formyl groups?
Methodological Answer:
- Ester hydrolysis: Saponification with NaOH/EtOH yields carboxylic acids for amide coupling (e.g., EDCI/HOBt).
- Aldehyde derivatization: Condensation with hydrazines forms hydrazones, while reductive amination with primary amines produces secondary amines.
Bioactivity screening (e.g., enzyme inhibition assays) of derivatives like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid has shown promise in targeting kinase pathways .
Q. What are the challenges in scaling up the synthesis of this compound, and how are they mitigated?
Methodological Answer: Key challenges include:
- Exothermic reactions: Controlled addition of reagents and cooling systems prevent thermal runaway during Friedel-Crafts steps.
- Purification bottlenecks: Switch from column chromatography to fractional crystallization improves throughput.
- Byproduct formation: Use of scavenger resins (e.g., polymer-bound triphenylphosphine) removes excess acyl chlorides .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in polar vs. non-polar solvents?
Methodological Answer: Apparent contradictions arise from polymorphic forms or hydration states. Systematic solubility profiling in solvents (DMF, DMSO, EtOAc) at varying temperatures clarifies trends. For instance, the compound exhibits higher solubility in DMF at 60°C due to hydrogen bonding with the formyl group, while precipitation occurs in EtOAc at room temperature .
Structural and Functional Analogues
Q. How does the substitution pattern (e.g., methyl vs. ethyl esters) impact the physicochemical properties of indazole derivatives?
Methodological Answer: Methyl esters generally exhibit higher metabolic stability compared to ethyl analogs, as shown in pharmacokinetic studies. Substituent position (C5 vs. C6) alters logP values: this compound has a logP of ~1.8, while its C6-methyl analog shows increased lipophilicity (logP ~2.3), affecting membrane permeability .
Advanced Functionalization Techniques
Q. What novel heterocyclic systems can be synthesized from this compound?
Methodological Answer: The formyl group enables cyclocondensation with heterocyclic amines/thiols. For example:
- Reaction with 2-aminothiazol-4(5H)-one in acetic acid yields thiazolo-indazole hybrids.
- Microwave-assisted synthesis with thioureas generates fused thiadiazole systems, characterized by 2D NMR and HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
